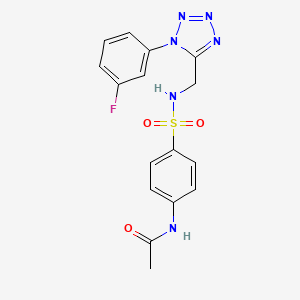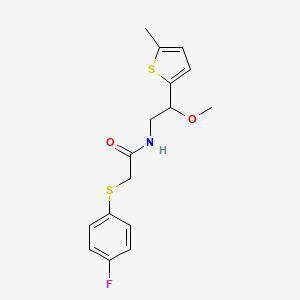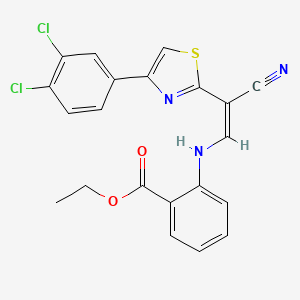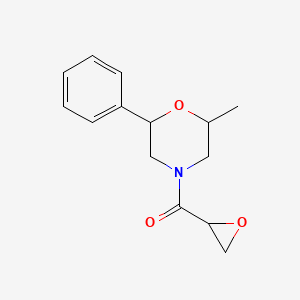
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone, also known as MPO, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
科学研究应用
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied for its potential applications in various fields. In medicine, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have anti-cancer properties. Studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been studied for its potential use as an anti-inflammatory agent. In agriculture, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have antifungal properties, making it a potential alternative to traditional fungicides. In industry, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied for its potential use as a crosslinking agent in the production of polymers.
作用机制
The mechanism of action of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone is not fully understood. However, studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cell growth and inflammation, respectively. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have both biochemical and physiological effects. Biochemically, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the activity of certain enzymes, as previously mentioned. Physiologically, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of using (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone in lab experiments is its versatility. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone can be used in various fields, as previously discussed. Another advantage is its high purity, which allows for accurate and reproducible results. However, one limitation is the potential toxicity of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone. Studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone research. In medicine, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be further studied for its anti-cancer and anti-inflammatory properties. In agriculture, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be studied for its potential use as a natural fungicide. In industry, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be studied for its potential use as a crosslinking agent in the production of biodegradable polymers. Additionally, further studies could be conducted to better understand the mechanism of action of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone and its potential toxicity.
合成方法
The synthesis of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone involves the reaction of 2-methyl-6-phenylmorpholine with epichlorohydrin. The resulting product is then treated with potassium carbonate to yield (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone. This method has been optimized to produce high yields of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone with high purity.
属性
IUPAC Name |
(2-methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-7-15(14(16)13-9-17-13)8-12(18-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULUYBSFPPQENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(oxirane-2-carbonyl)-6-phenylmorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

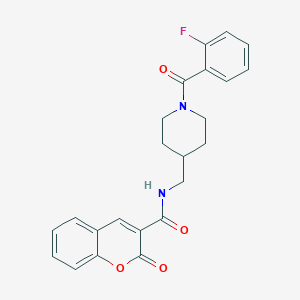
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
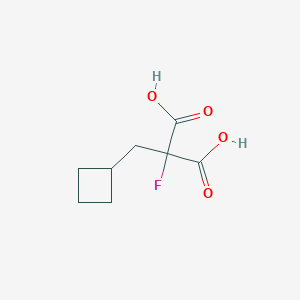
![3-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2791490.png)
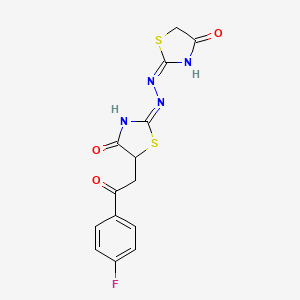
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2791492.png)
![5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2791493.png)
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)
![N-(2-Hydroxy-4-methylsulfanylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2791496.png)
![N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2791497.png)
